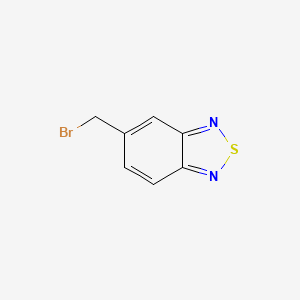

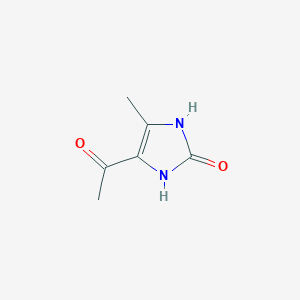

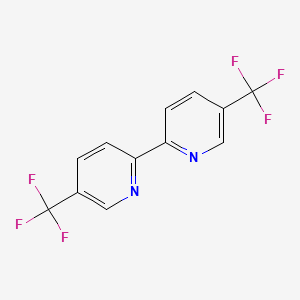

![molecular formula C12H15N3OS B1269169 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 335215-56-0](/img/structure/B1269169.png)

4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under different conditions to yield triazole-thione or thiadiazole derivatives. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by conversion to [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and subsequent cyclization, can lead to various 1,2,4-triazole derivatives (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups to yield compounds with different properties. X-ray crystallography and spectroscopic methods, such as FT-IR, UV-visible, and NMR, are commonly used to determine the structure and conformation of these compounds. The molecular geometry, vibrational frequencies, and chemical shift values can be calculated using quantum chemical methods, such as density functional theory (DFT), to provide insights into the structural characteristics of these molecules (Koparır et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and cyanoethylation, to yield a wide range of functionalized compounds. These reactions are influenced by the nature of the substituents and the reaction conditions. The synthesis of novel DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives demonstrates the reactivity and functionalization potential of these compounds (Hovsepyan et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, can vary significantly depending on the nature of the substituents. The study of intermolecular interactions in crystalline solids of these compounds provides valuable information on their stabilization mechanisms and the role of various intermolecular forces (Panini et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and the presence of functional groups. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant activities. Theoretical calculations, such as DFT, can predict their reactivity, stability, and interaction with biological targets. For example, the nonlinear optical properties and biological activity predictions for certain triazole derivatives highlight their potential applications in materials science and pharmacology (Nadeem et al., 2017).

Wissenschaftliche Forschungsanwendungen

-

General Properties and Potential Uses

- Summary of Application : “4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 335215-56-0 . It is typically stored at room temperature and is a solid in its physical form . Its potential applications are not specified in the available resources.

-

Potential Use in Herbicidal Ionic Liquids

- Summary of Application : While not the exact compound, a related compound containing a phenoxy group and a triazole ring was used in the synthesis of herbicidal ionic liquids . These ionic liquids showed potential as herbicides.

- Methods of Application/Experimental Procedures : The herbicidal ionic liquids were synthesized and their basic physicochemical properties (such as solubility and thermal stability) were characterized . Their structures were confirmed and their herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

-

Use in Herbicidal Ionic Liquids

- Summary of Application : A related compound containing a phenoxy group and a triazole ring was used in the synthesis of herbicidal ionic liquids . These ionic liquids showed potential as herbicides .

- Methods of Application/Experimental Procedures : The herbicidal ionic liquids were synthesized and their basic physicochemical properties (such as solubility and thermal stability) were characterized . Their structures were confirmed and their herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

- Results/Outcomes : The results of these experiments are not detailed in the available resources .

-

Synthesis and Characterization of Related Compounds

- Summary of Application : A related compound, 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin (ETMM), has been synthesized and characterized both experimentally and theoretically .

- Methods of Application/Experimental Procedures : The synthesized compound was characterized experimentally by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopic techniques . Theoretical calculations were computed utilizing the DFT/B3LYP method using the 6-311G (d, p) basis set .

- Results/Outcomes : There was an excellent agreement between experimental NMR and calculated NMR data .

-

Use in Ionic Liquids

- Summary of Application : A related compound containing a phenoxy group and a triazole ring was used in the synthesis of ionic liquids . These ionic liquids have unique properties and a vast amount of cation–anion combinations, which opens wide prospects for its application in medicine and agriculture .

- Methods of Application/Experimental Procedures : The ionic liquids were synthesized and their basic physicochemical properties (such as solubility and thermal stability) were characterized . Their structures were confirmed .

- Results/Outcomes : The results of these experiments are not detailed in the available resources .

-

Synthesis and Characterization of Related Compounds

- Summary of Application : A related compound, 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin (ETMM), has been synthesized and characterized both experimentally and theoretically .

- Methods of Application/Experimental Procedures : The synthesized compound was characterized experimentally by Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopic techniques . It was used Gaussian 09 software for theoretical calculations .

- Results/Outcomes : There was an excellent agreement between experimental NMR and calculated NMR data .

Eigenschaften

IUPAC Name |

4-ethyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAJXKMTYGQCMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354348 |

Source

|

| Record name | 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

335215-56-0 |

Source

|

| Record name | 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

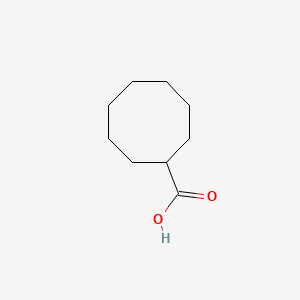

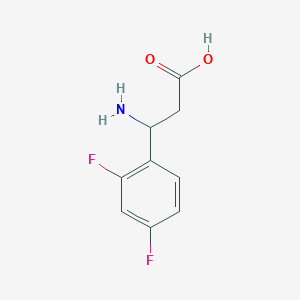

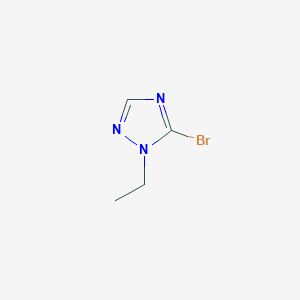

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)